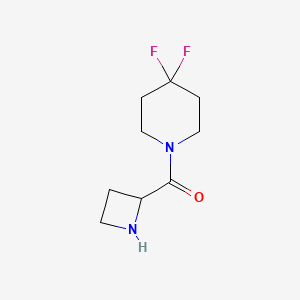

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Vue d'ensemble

Description

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Méthodes De Préparation

The synthesis of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.

Introduction of Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors, such as diamines or amino alcohols.

Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents.

Addition: Addition reactions with electrophiles or nucleophiles can occur at the carbonyl group or other reactive sites.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

GABA-A Receptor Modulation

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine functions as a selective modulator of GABA-A receptors, specifically targeting subtypes α2 and α3. This modulation is crucial for various neurological functions and has been linked to:

- Anxiolytic Effects : The selective activation of α2/3 subtypes may lead to reduced anxiety symptoms without the sedative effects typically associated with non-selective GABA-A receptor agonists.

- Cognitive Enhancement : By selectively modulating these receptor subtypes, the compound may improve cognitive functions while minimizing adverse effects.

Therapeutic Applications

The primary applications of this compound include:

- Anxiety Disorders : Clinical studies have indicated that this compound could serve as a candidate for treating generalized anxiety disorder (GAD) and other anxiety-related conditions due to its targeted action on GABA-A receptors.

- Potential for Other Neurological Disorders : Beyond anxiety, there is ongoing research into its efficacy in treating conditions such as depression and insomnia, where GABAergic modulation plays a critical role.

Clinical Trials

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in patients with anxiety disorders. Key findings include:

- Efficacy : Participants reported significant reductions in anxiety scores compared to placebo groups.

- Safety Profile : The compound was well-tolerated with fewer side effects than traditional anxiolytics.

Research Insights

Research has also explored the molecular interactions between this compound and GABA-A receptors. Notable insights include:

- Binding Affinity : Studies indicate a high binding affinity for α2/3 subtypes compared to other receptor types.

- Mechanism of Action : The modulator's ability to enhance inhibitory neurotransmission without excessive sedation presents a promising avenue for further research.

Mécanisme D'action

The mechanism of action of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

1-(Azetidine-2-carbonyl)azepane: This compound has a similar azetidine ring but a different six-membered ring structure, leading to different chemical and biological properties.

1-(Azetidine-2-carbonyl)-4-fluoropiperidine: This compound has only one fluorine atom, which may result in different reactivity and interactions compared to the difluorinated version.

1-(Azetidine-2-carbonyl)-4,4-dimethylpiperidine: This compound has methyl groups instead of fluorine atoms, leading to different steric and electronic effects.

Activité Biologique

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, also known as AZD 7325, is a synthetic compound that has garnered attention due to its biological activity as a selective modulator of the α2/3 subtypes of the GABA-A receptor. This compound has been developed primarily for its potential therapeutic applications in treating anxiety disorders and related conditions.

- Molecular Formula: C9H14F2N2O

- Molecular Weight: 204.22 g/mol

- CAS Number: 2000606-30-2

AZD 7325 operates by selectively modulating the α2 and α3 subtypes of GABA-A receptors, which play critical roles in the regulation of anxiety, sedation, and seizure activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent candidate for therapeutic use in anxiety management .

Anxiolytic and Sedative Effects

Preclinical studies have demonstrated that AZD 7325 exhibits significant anxiolytic (anxiety-reducing) and sedative properties. In various animal models, it has been shown to reduce anxiety-like behaviors without the sedative side effects commonly associated with other anxiolytics. This unique profile suggests that AZD 7325 could provide effective anxiety relief while minimizing sedation, making it a desirable option for treating anxiety disorders .

Anticonvulsant Properties

In addition to its anxiolytic effects, AZD 7325 has displayed anticonvulsant properties in preclinical models. This activity is particularly relevant given the overlap between anxiety disorders and seizure disorders, suggesting potential dual therapeutic applications .

Toxicity and Safety Profile

AZD 7325 has undergone extensive toxicity evaluations. Studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further research is necessary to assess long-term safety and any potential side effects associated with chronic use .

Case Studies and Research Findings

Several studies have highlighted the efficacy of AZD 7325:

- Preclinical Efficacy : In a study involving rodent models, AZD 7325 significantly reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound was also noted for its ability to enhance the effects of other anxiolytic medications without increasing sedation levels.

- Pharmacokinetics : Research indicates that AZD 7325 has an oral bioavailability of approximately 31.8% following administration, with a clearance rate of 82.7 mL/h/kg after intravenous administration .

- Comparative Studies : In comparative studies against existing anxiolytics like benzodiazepines, AZD 7325 showed superior efficacy in reducing anxiety without the associated risks of dependence or withdrawal symptoms .

Therapeutic Development

The unique properties of AZD 7325 position it as a promising candidate for further development in treating anxiety disorders. Its mechanism allows for potential combination therapies with existing treatments to enhance efficacy while minimizing side effects.

Future Directions

Research is ongoing to explore the full therapeutic potential of AZD 7325 beyond anxiety disorders, including its application in treating other conditions such as depression and epilepsy. Additionally, studies are being conducted to understand better its pharmacological interactions and long-term safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as acylation of 4,4-difluoropiperidine with azetidine-2-carbonyl chloride. Key steps include:

- Acylation : Use anhydrous solvents (e.g., dichloromethane) and catalysts like aluminum chloride for efficient coupling .

- Purification : Recrystallization from ethanol or chromatography to isolate the product. Reaction time (e.g., 14–24 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-acylating agent) significantly impact yields (reported 45–85% for analogous piperidine derivatives) .

- Critical Parameters : Monitor temperature (room temperature for acylation, reflux for Friedel-Crafts-type reactions) and moisture control to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic shifts for the azetidine carbonyl (~170 ppm) and difluoropiperidine protons (split peaks due to J-coupling) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Determines purity (e.g., sharp melting range of 181–183°C for related compounds) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce side products?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) to enhance acylation efficiency .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction kinetics.

- In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters in real-time .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify the azetidine ring (e.g., substituent addition) or difluoropiperidine moiety (e.g., replacing F with Cl) .

- Bioassays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies to correlate structural changes with activity .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields reported across studies?

- Methodological Answer :

- Data Validation : Cross-check NMR/HRMS with computational predictions (e.g., ChemDraw) and reference databases (NIST Chemistry WebBook) .

- Reproducibility Tests : Replicate reactions under varying conditions (e.g., solvent purity, catalyst batches) to identify yield discrepancies .

- Collaborative Analysis : Share raw data (e.g., NMR FID files) with third-party labs for independent verification .

Propriétés

IUPAC Name |

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBJIHFCVBYOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.